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Bacteriocin lactococcin MMFII -

Bacteriocin lactococcin MMFII

Catalog Number: EVT-246982
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Product Introduction

Overview

Bacteriocin lactococcin MMFII is a novel antimicrobial peptide produced by the bacterium Lactococcus lactis MMFII, which was isolated from a Tunisian dairy product. This bacteriocin is classified as a class IIa bacteriocin, characterized by its ability to inhibit the growth of certain pathogenic bacteria, particularly Listeria. The compound is notable for its unique amino acid sequence and structural properties, which contribute to its antimicrobial activity.

Source

Lactococcin MMFII is derived from Lactococcus lactis, a species of lactic acid bacteria commonly found in dairy products. The specific strain MMFII was isolated from traditional Tunisian cheese, highlighting the potential of regional microbial diversity in discovering new bioactive compounds. The isolation and purification process involved culturing the bacteria in M17 broth followed by various chromatographic techniques to achieve homogeneity .

Classification

Lactococcin MMFII belongs to the class IIa bacteriocins, which are small, heat-stable peptides that exhibit antimicrobial properties against Gram-positive bacteria. This classification is based on its structural characteristics and the presence of a conserved N-terminal YGNGV motif, which is typical for this class of bacteriocins .

Synthesis Analysis

Methods

The synthesis of lactococcin MMFII involves both natural production by Lactococcus lactis and synthetic approaches. The natural synthesis occurs during the growth phase of the bacterial culture, where the peptide is secreted into the surrounding medium. For analytical purposes, solid-phase chemical synthesis has been employed to produce synthetic versions of lactococcin MMFII, allowing for detailed studies on its properties and activities.

Technical Details

The purification process of lactococcin MMFII includes several steps:

  • Sulfate Ammonium Precipitation: This initial step concentrates the bacteriocin by precipitating proteins.
  • Cation-Exchange Chromatography: This technique separates proteins based on their charge.
  • Sep-Pack Chromatography: Further purification based on hydrophobic interactions.
  • Reverse-Phase Chromatography: This final step refines the purity by separating molecules based on their hydrophobicity.

The final product is a 37-amino acid peptide with a calculated molecular mass of approximately 4144.6 Da, confirmed by mass spectrometry .

Molecular Structure Analysis

Structure

The molecular structure of lactococcin MMFII includes an intramolecular disulfide bond between cysteine residues at positions 9 and 14, contributing to its stability and activity. The peptide exhibits a combination of beta-strand and alpha-helical regions, which are critical for its interaction with target bacterial membranes.

Chemical Reactions Analysis

Lactococcin MMFII primarily exerts its antimicrobial effects through interactions with bacterial membranes. The mechanism involves binding to specific receptors on the surface of target cells, leading to pore formation and subsequent cell lysis. This action disrupts essential cellular functions and contributes to the bactericidal activity observed against sensitive strains like Listeria ivanovii and Lactococcus cremoris.

Technical Details

The bacteriocin's efficacy can be affected by factors such as pH and temperature; it remains stable across a range of conditions but is sensitive to proteolytic enzymes, which can degrade its structure and function .

Mechanism of Action

The mechanism of action for lactococcin MMFII involves several steps:

  1. Binding: The bacteriocin binds to specific receptors on the surface of susceptible bacteria.
  2. Pore Formation: It induces conformational changes that lead to pore formation in the bacterial membrane.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, leading to cell lysis and death.

This multi-step process underscores the importance of structural features in determining the bacteriocin's effectiveness against target pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Mass: Approximately 4144.6 Da.
  • Stability: Heat stable and resistant to a wide range of pH levels.
  • Sensitivity: Sensitive to proteolytic enzymes.

Chemical Properties

  • Solubility: Soluble in aqueous solutions typically used in microbiological assays.
  • Activity Spectrum: Active against specific Gram-positive bacteria including Listeria species.

These properties are crucial for understanding how lactococcin MMFII can be utilized in food preservation and safety applications .

Applications

Lactococcin MMFII has significant potential applications in various scientific fields:

  • Food Industry: As a natural preservative due to its ability to inhibit pathogenic bacteria in dairy products.
  • Pharmaceuticals: Potential use as an antimicrobial agent in therapeutic formulations targeting Gram-positive infections.
  • Biotechnology: Research into its mechanism may lead to the development of novel antimicrobial peptides with enhanced efficacy.
Introduction to Bacteriocin Lactococcin MMFII

Discovery and Taxonomic Context of Lactococcus lactis MMFII

Lactococcus lactis strain MMFII was isolated from rigouta, a traditional artisanal cheese produced in Tunisia. The strain was identified during a screening program targeting bacteriocinogenic lactic acid bacteria (LAB) in indigenous dairy products. Initial identification relied on phenotypic characterization (Gram-positive cocci, catalase-negative, facultative anaerobe) and carbohydrate fermentation profiles. Subsequent 16S rRNA gene analysis confirmed its taxonomic placement within the Lactococcus genus, specifically as Lactococcus lactis subsp. lactis [1] [2].

The bacteriocin, designated lactococcin MMFII, was purified from cell-free supernatant using a multi-step protocol:

  • Ammonium sulfate precipitation (60% saturation)
  • Cation-exchange chromatography (CM-Sepharose)
  • Sep-Pak C18 chromatography
  • Two reverse-phase HPLC steps (C18 and C8 columns) [1] [10]

Table 1: Purification Metrics for Lactococcin MMFII

Purification StepTotal Activity (AU)Specific Activity (AU/mg)Yield (%)
Crude Supernatant51,200100100
Ammonium Sulfate (60%)38,40085075
Cation-Exchange25,6005,20050
Reverse-Phase (Final)12,80024,57625

Key molecular characteristics were determined through:

  • Edman degradation: Revealed a 37-amino acid sequence: NH₂-Lys-Tyr-Gly-Asn-Gly-Val-Cys-Gly-Val-X-Cys-Arg-Val-Gly-Ala...-COOH (Positions 9 and 14 occupied by cysteine residues forming a disulfide bond) [1]
  • Mass spectrometry: Observed molecular mass of 4142.6 Da (theoretical mass: 4144.6 Da), confirming the presence of an intramolecular disulfide bond [2] [10]

Classification Within Class IIa Bacteriocins: Pediocin-like Peptides

Lactococcin MMFII exhibits definitive structural and functional hallmarks of Class IIa bacteriocins, characterized by:

  • A conserved YGNGV motif at positions 2–6 in the N-terminal region [1] [10]
  • Heat stability (retains activity after 121°C for 15 min)
  • Protease sensitivity (inactivated by trypsin, proteinase K, and α-chymotrypsin)
  • Cationic properties (pI > 9.0) facilitating electrostatic interactions with anionic microbial membranes [4]

Table 2: Comparative Features of Class IIa Bacteriocins

BacteriocinProducer StrainLength (aa)Disulfide BondsAnti-Listeria ActivityConserved Motif
Lactococcin MMFIIL. lactis MMFII371 (Cys⁹-Cys¹⁴)Strong (MIC: 10–20 nM)YGNGV
Pediocin PA-1Pediococcus acidilactici442StrongYGNGV
Enterocin AEnterococcus faecium472ModerateYGNGV
Sakacin PLactobacillus sakei431StrongYGNGV

MMFII is distinguished as the first Class IIa bacteriocin reported from a Lactococcus lactis strain. Its structural organization comprises:

  • An N-terminal β-sheet domain stabilized by the disulfide bond
  • A C-terminal amphiphilic α-helix responsible for membrane insertion [4] [7]Functionally, it shares the receptor-mediated mechanism of pediocin-like bacteriocins, targeting the mannose phosphotransferase system (Man-PTS) on susceptible cells. This interaction leads to pore formation, dissipation of proton motive force, and cell death [4].

Ecological Role in Tunisian Dairy Fermentation Ecosystems

In rigouta cheese production, L. lactis MMFII occupies a critical ecological niche:

  • Fermentation dynamics: Dominates the early stages (0–24 h) when pH drops from 6.5 to 4.5 due to lactic acid production
  • Environmental resilience: Tolerates NaCl concentrations up to 4% and temperatures from 10°C–40°C, aligning with artisanal fermentation conditions [1] [2]

Lactococcin MMFII provides a competitive advantage by inhibiting phylogenetically related bacteria and foodborne pathogens:

  • Primary targets: Listeria monocytogenes (inhibition zones: 15–21 mm), Enterococcus faecalis, and spoilage Lactobacillus spp. [1] [6]
  • Ecological selectivity: Minimal activity against Gram-negative bacteria or distantly related LAB, preserving microbial diversity essential for flavor development [5]

Table 3: Microbial Diversity in Tunisian Rigouta Cheese

Microbial GroupRepresentative Genera/SpeciesInteraction with MMFII Producer
Lactic Acid BacteriaLactococcus lactis, Enterococcus faeciumCompetitive inhibition by MMFII
PathogensListeria monocytogenesStrong suppression
YeastsKluyveromyces lactis, Debaryomyces hanseniiNeutral coexistence
Secondary FermentersLactobacillus plantarum, Leuconostoc mesenteroidesLate-stage proliferation after pH drop

The bacteriocin’s stability across a broad pH range (pH 2.0–10.0) ensures functionality throughout fermentation. Its production peaks during the late exponential growth phase, coinciding with nutrient depletion and onset of microbial competition [1] [6]. This strategic production timing maximizes ecological impact while conserving cellular energy resources.

Properties

Product Name

Bacteriocin lactococcin MMFII

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